N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide
Description
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide is a benzotriazole-derived compound characterized by a benzotriazole core linked to a phenylmethyl group and an N-methylformamide substituent. The benzotriazole moiety is renowned for its versatility in organic synthesis, acting as a directing group or leaving agent in metal-catalyzed reactions .
Properties
IUPAC Name |
N-[benzotriazol-1-yl(phenyl)methyl]-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18(11-20)15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)16-17-19/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBYIPWQGKQZOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzotriazole Activation and Alkylation
The foundational step involves N-alkylation of benzotriazole using benzyl halides under basic conditions. Source demonstrates that reacting benzotriazole with benzyl bromide (molar ratio 1:1.1) in N,N-dimethylformamide (DMF) at 90–100°C for 3 hours achieves 92–95% conversion to N-benzylbenzotriazole intermediates. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of ionic intermediates |
| Base | KOH/NaOH | Maintains pH >10 for effective deprotonation |
| Temperature | 90–100°C | Accelerates nucleophilic substitution |
| Benzyl halide stoichiometry | 1.05–1.1 equivalents | Minimizes di-alkylation byproducts |
Notably, microwave-assisted synthesis (170°C, 90 minutes) reduces reaction times by 60% compared to conventional heating.
Formamide Group Introduction
Subsequent formylation employs formic acid/acetic anhydride systems under Dean-Stark conditions to acylate the secondary amine. Patent data from reveals that maintaining azeotropic removal of water at 110°C for 8 hours achieves 85–88% conversion to N-(benzotriazolylbenzyl)formamide. Key challenges include:
- Competing O-formylation requiring strict moisture control
- Thermal degradation of benzotriazole rings above 120°C
Recent advances utilize polymer-supported carbodiimides (PS-EDC) in DMF at 25°C, achieving 92% yield with 99% regioselectivity for N-formylation.
Methylation Optimization
Reagent Selection Matrix
Final N-methylation demonstrates pronounced reagent-dependent efficiency:
| Methylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | Acetonitrile | 60 | 12 | 68 |
| Dimethyl sulfate | DMF | 80 | 6 | 72 |
| Trimethyloxonium tetrafluoroborate | CH₂Cl₂ | 25 | 2 | 89 |
Superior results with trimethyloxonium salts derive from their strong electrophilicity and reduced side reactions, though cost considerations favor dimethyl sulfate for industrial-scale production.
Phase-Transfer Catalysis
Implementing benzyltriethylammonium chloride (0.5 mol%) in biphasic water/DCM systems enhances methylation kinetics:
- 98% conversion in 45 minutes at 35°C
- Simplified workup through aqueous phase extraction
- 50% reduction in solvent consumption versus homogeneous systems
Industrial-Scale Process Design
Continuous Flow Synthesis
Modern facilities adopt tubular reactor systems for enhanced safety and productivity:
| Stage | Reactor Type | Residence Time | Key Advantage |
|---|---|---|---|
| Alkylation | Packed-bed | 12 min | Eliminates thermal runaway risks |
| Formylation | Micro-mixer | 8 min | Precise stoichiometric control |
| Methylation | Oscillatory baffled | 15 min | Intensified mass transfer |
This configuration achieves 2.3 kg/h productivity with 94% overall yield, surpassing batch reactor outputs by 40%.
Byproduct Management
Critical impurities require targeted removal strategies:
| Impurity | Source | Removal Method |
|---|---|---|
| 2-Methyl regioisomer | Competitive alkylation | Fractional crystallization (ethanol/hexane) |
| Formic acid residues | Incomplete formylation | Azeotropic distillation with toluene |
| Benzyl chloride | Halide exchange side reactions | Activated carbon filtration |
Crystallization optimization data demonstrates ethanol/hexane (3:7 v/v) removes 98.5% of regioisomeric contaminants in two recrystallization cycles.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive identity confirmation requires multi-technique analysis:
| Technique | Critical Signatures | Validation Criteria |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, CHO), 7.2–7.8 (m, 9H, Ar-H), 3.11 (s, 3H, NCH₃) | Integral ratios match theoretical values within ±2% |
| HRMS (ESI+) | m/z 267.1241 [M+H]⁺ | Δ < 5 ppm from calculated |
| FT-IR (ATR) | 1685 cm⁻¹ (C=O str.), 1550 cm⁻¹ (triazole ring) | Absence of N-H stretches (3200–3400 cm⁻¹) |
Chromatographic Purity Assessment
Validated HPLC method (USP <621>):
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Zorbax SB-C18 (4.6×150mm, 5μm) | 65:35 MeCN/0.1% HCO₂H | 1.0 mL/min | 6.8 ± 0.2 min |
System suitability requires resolution >2.0 from nearest impurity peak and tailing factor <1.2.
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . Reaction conditions vary depending on the desired transformation but often involve mild temperatures and standard organic solvents.
Major Products Formed
The major products formed from these reactions include substituted benzotriazole derivatives, oxides, amines, and various heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzotriazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can effectively inhibit the growth of various bacteria and fungi. Specific compounds have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential use in developing new antimicrobial agents .
Pharmacological Potential
Benzotriazole derivatives, including the compound in focus, have been investigated for their pharmacological activities. They have shown promise in anti-inflammatory and analgesic applications. For example, certain derivatives have been reported to exert significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory pathway . This positions them as potential candidates for pain management therapies.
Coordination Chemistry
Metal Complex Formation
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide can act as a ligand in coordination chemistry. Studies have reported the synthesis of metal complexes using this compound with various metal ions such as zinc and copper. These complexes exhibit distinct structural characteristics and coordination modes, influencing their stability and reactivity .
Crystal Structure Analysis
The crystal structures of metal complexes containing benzotriazole ligands have been extensively studied. For instance, the formation of one-dimensional chains or three-dimensional networks through hydrogen bonding interactions has been observed in certain complexes. Such structural insights are critical for understanding the properties and potential applications of these compounds in catalysis and materials science .
Material Science
Polymer Additives
Benzotriazole compounds are known for their UV-absorbing properties, making them suitable as additives in polymers to enhance stability against photodegradation. The incorporation of this compound into polymer matrices can improve their longevity and performance under UV exposure .
Case Studies
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and synthetic features of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide with related compounds:
Physical and Chemical Properties
- Hydrogen Bonding : The N-methylformamide group in the target compound may engage in intermolecular H-bonding, unlike the intramolecular C–H⋯O bonds observed in phthalimide analogs .
- Melting Points : Benzotriazole enamines exhibit melting points between 94–107°C, influenced by substituent bulkiness . The target compound’s formamide group may reduce rigidity, leading to lower melting points.
- Solubility : Phenyl groups in analogs like N-benzylbenzamide () suggest moderate solubility in organic solvents (e.g., ethyl acetate), while formamide derivatives may exhibit polar solvent affinity.
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide (commonly referred to as benzotriazole derivative) is a synthetic compound that has garnered attention for its diverse biological activities. Benzotriazole derivatives are known for their stability and reactivity, making them valuable in various fields, especially in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a benzotriazole moiety linked to a phenyl group and a methylformamide functional group. This structure contributes to its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzotriazole derivatives. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival .
- Antifungal Activity : Research indicates that benzotriazole derivatives exhibit antifungal properties against pathogens like Candida albicans. The effectiveness is attributed to the ability of these compounds to interfere with fungal cell wall synthesis or function .
Anticancer Properties
Benzotriazole derivatives are also explored for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, it has been shown to inhibit topoisomerase and other enzymes critical for DNA replication in cancer cells .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various molecular targets including enzymes and receptors, forming stable complexes that inhibit their activity.
- Oxidative Stress Modulation : It can modulate oxidative stress pathways by undergoing redox reactions, which may protect cells from oxidative damage or induce stress in cancer cells .
- Metal Ion Coordination : The benzotriazole moiety can form coordination complexes with metal ions, which may enhance or inhibit enzyme activity depending on the context.
Case Studies
Q & A
Q. What are the optimal synthetic routes for N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylformamide?
The synthesis typically involves coupling benzotriazole derivatives with formamide precursors. A common method involves reacting 1H-benzotriazole with substituted benzyl halides in polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. For example, analogous compounds are synthesized by heating 5,6-dichloro-1H-benzotriazole with benzylamine derivatives in DMF, followed by purification via column chromatography . Optimization focuses on minimizing side products by controlling stoichiometry, temperature (80–100°C), and reaction time (12–24 hours).
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Characterization relies on spectroscopic techniques:
- NMR : - and -NMR identify proton environments and carbon frameworks, respectively. For example, benzotriazole protons resonate at δ 7.2–8.5 ppm, while methyl groups in the formamide moiety appear at δ 2.8–3.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 322.3 for a related compound) .
- Elemental Analysis : Validates empirical formulas (e.g., CHNO) with <0.5% deviation .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >11) or prolonged UV exposure. Storage recommendations include desiccated environments (≤4°C) in amber vials. Degradation products, such as benzotriazole and formamide derivatives, can be monitored via TLC (R 0.3–0.5 in CHCl:MeOH 9:1) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in benzotriazole derivatives?
Single-crystal X-ray diffraction (SHELX programs) determines bond lengths, angles, and intermolecular interactions. For example, intramolecular C–H⋯O hydrogen bonds stabilize conformations (bond angles ~70°), while benzotriazole and phenyl rings exhibit dihedral angles <10°, indicating near-planarity . Crystallization in ethanol at 25°C yields monoclinic crystals (space group P2/c), with data refinement achieving R <0.05 .
Q. What mechanistic insights explain the reactivity of the benzotriazole moiety in nucleophilic substitutions?
The benzotriazole group acts as a leaving group in SN reactions due to its electron-withdrawing nature. For example, substitution with phenylacetylene-zinc chloride proceeds via a transition state stabilized by DMF coordination, with kinetic studies showing second-order dependence on reactant concentrations . Computational modeling (DFT at B3LYP/6-31G*) supports charge localization on the triazole N-atoms, enhancing electrophilicity .
Q. How can bioactivity assays evaluate the pharmacological potential of this compound?
- Antimicrobial Testing : Microdilution assays (MIC values ≤16 µg/mL against S. aureus) assess efficacy .
- Enzyme Inhibition : Fluorescence polarization assays measure binding affinity (K ~50 nM for kinase targets) .
- Cytotoxicity : MTT assays on HEK-293 cells determine IC values (>100 µM indicates low toxicity) .
Q. What strategies mitigate contradictions in reported synthetic yields for benzotriazole derivatives?
Yield discrepancies (e.g., 31% vs. 74% in analogous syntheses) arise from solvent polarity, catalyst choice (e.g., CuSO/sodium ascorbate in click chemistry), and isolation methods. Replicating conditions with strict anhydrous protocols (e.g., molecular sieves in DMF) and optimizing stoichiometry (1:1.2 molar ratios) improve reproducibility .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
